molecular formula C12H18 B14556786 1-(But-2-en-1-yl)-2-ethynylcyclohexane CAS No. 61786-37-6

1-(But-2-en-1-yl)-2-ethynylcyclohexane

Cat. No.: B14556786
CAS No.: 61786-37-6
M. Wt: 162.27 g/mol
InChI Key: SPAPVDHTZMNJOF-UHFFFAOYSA-N
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Description

1-(But-2-en-1-yl)-2-ethynylcyclohexane is a bicyclic organic compound featuring a cyclohexane ring substituted with a but-2-en-1-yl group (an alkenyl chain with a double bond at the C2 position) and an ethynyl group (a sp-hybridized carbon-carbon triple bond) at adjacent positions.

Properties

CAS No.

61786-37-6

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-but-2-enyl-2-ethynylcyclohexane

InChI

InChI=1S/C12H18/c1-3-5-8-12-10-7-6-9-11(12)4-2/h2-3,5,11-12H,6-10H2,1H3

InChI Key

SPAPVDHTZMNJOF-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1CCCCC1C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-en-1-yl)-2-ethynylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with but-2-en-1-yl halide in the presence of a strong base such as sodium hydride. The resulting intermediate can then be subjected to a Sonogashira coupling reaction with an ethynyl halide to introduce the ethynyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(But-2-en-1-yl)-2-ethynylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double and triple bonds to form saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

1-(But-2-en-1-yl)-2-ethynylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)-2-ethynylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

a) 1-(But-3-en-2-yl)cyclohex-1-ene ()

  • Key Difference : The double bond in the butenyl chain is positioned at C3 instead of C2.
  • Impact : The C2 double bond in the target compound introduces greater steric strain near the cyclohexane ring compared to the C3 isomer. This may influence conformational flexibility and intermolecular interactions.

b) 1-Ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane ()

  • Formula : C₁₅H₂₄
  • Molecular Weight : 204.35 g/mol
  • Comparison : Unlike the ethynyl group in the target compound, this analog features ethenyl and methylethenyl groups. The absence of an electron-withdrawing ethynyl group reduces polarity, likely lowering boiling and melting points compared to the target compound.

Functional Group Variations

a) 2-(1-Cyclohexenyl)ethylamine ()

  • Formula : C₈H₁₅N
  • Molecular Weight : 125.21 g/mol
  • Key Difference : Replaces the ethynyl group with an amine (-NH₂).
  • Impact: The amine group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

b) Ethyl 2-amino-1-cyclohexene-1-carboxylate ()

  • Functional Groups : Cyclohexene ring, ester, and amine.
  • Comparison : The ester and amine groups diversify reactivity (e.g., nucleophilic acyl substitution), whereas the target compound’s alkenyl and ethynyl groups favor addition reactions (e.g., hydrohalogenation).

Substituent Position and Reactivity

a) 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene ()

  • Formula : C₁₂H₁₆O
  • Structure : But-2-en-1-yl group attached to a benzene ring via an ether linkage.
  • Comparison : The cyclohexane ring in the target compound provides greater conformational rigidity than benzene, affecting steric interactions in catalytic applications.

b) 4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone ()

  • Key Feature: Conjugated enone system (cyclohexenone + α,β-unsaturated ketone).
  • Reactivity: The enone system undergoes Michael additions, while the target compound’s isolated alkene and alkyne may participate in cycloadditions or polymerization.

Physical and Spectral Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Data (Source)
1-(But-2-en-1-yl)-2-ethynylcyclohexane* C₁₂H₁₆ ~160.26 (estimated) Alkene, alkyne N/A (extrapolated from analogs)
1-Ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane C₁₅H₂₄ 204.35 Alkenes NIST data
2-(1-Cyclohexenyl)ethylamine C₈H₁₅N 125.21 Amine, cyclohexene InChIKey: IUDMXOOVKMKODN
1-[(But-2-en-1-yl)oxy]-4-ethylbenzene C₁₂H₁₆O 176.26 Ether, alkene CAS 15971-77-4

*Estimated values based on structural analogs.

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